1-(3,5-Dimethylphenyl)ethan-1-amine
Overview
Description
1-(3,5-Dimethylphenyl)ethan-1-amine is an organic compound with the molecular formula C10H15N. It is a derivative of phenethylamine, characterized by the presence of two methyl groups at the 3 and 5 positions on the phenyl ring. This compound is known for its stimulant and decongestant properties and has been used in traditional medicine for centuries.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3,5-Dimethylphenyl)ethan-1-amine can be synthesized through several methods. One common approach involves the reduction of the corresponding nitro compound, 1-(3,5-dimethylphenyl)ethan-1-one, using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. Another method involves the reductive amination of 3,5-dimethylbenzaldehyde with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions: 1-(3,5-Dimethylphenyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding imine or nitrile using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives such as amides, sulfonamides, and carbamates.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation
Substitution: Acyl chlorides, sulfonyl chlorides, isocyanates
Major Products Formed:
Oxidation: Imines, nitriles
Reduction: Alkanes
Substitution: Amides, sulfonamides, carbamates
Scientific Research Applications
1-(3,5-Dimethylphenyl)ethan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its effects on biological systems, particularly its stimulant and decongestant properties.
Medicine: It has potential therapeutic applications in the treatment of conditions such as nasal congestion and hypotension.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethylphenyl)ethan-1-amine involves its interaction with trace amine-associated receptors (TAARs) and adrenergic receptors. By binding to these receptors, the compound modulates the release of neurotransmitters such as norepinephrine and dopamine, leading to its stimulant and decongestant effects. This interaction also influences various signaling pathways, contributing to its overall pharmacological profile .
Comparison with Similar Compounds
Phenethylamine: The parent compound, lacking the methyl groups at the 3 and 5 positions.
Amphetamine: A similar stimulant with a methyl group at the alpha position.
Methamphetamine: A potent stimulant with additional methyl groups on the nitrogen atom.
Uniqueness: 1-(3,5-Dimethylphenyl)ethan-1-amine is unique due to the specific placement of the methyl groups on the phenyl ring, which influences its pharmacological properties and receptor binding affinity. This structural modification differentiates it from other phenethylamine derivatives and contributes to its distinct stimulant and decongestant effects .
Biological Activity
1-(3,5-Dimethylphenyl)ethan-1-amine, also known as 1-(3,5-dimethylphenyl)ethylamine , is an organic compound characterized by a branched alkyl chain and a substituted phenyl group. Its molecular formula is , indicating the presence of 11 carbon atoms, 17 hydrogen atoms, and one nitrogen atom. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its interactions with neurotransmitter systems.
Structural Features and Implications for Biological Activity
The structural characteristics of this compound suggest that it may exhibit significant biological activity. The presence of both aromatic and aliphatic components influences its pharmacological properties. Compounds with similar structures have been studied for their effects on neurotransmitter systems, particularly regarding their interactions with monoamine transporters. These interactions can lead to stimulant properties or act as inhibitors of reuptake for neurotransmitters such as dopamine and norepinephrine, which are crucial in treating conditions like depression and attention deficit hyperactivity disorder (ADHD) .
The biological activity of this compound is primarily mediated through its binding to various receptors and transporters in the brain. It acts as a ligand for adrenergic, dopaminergic, and serotonergic receptors, modulating their activity and influencing neurotransmitter release and uptake . This mechanism suggests potential applications in neuropharmacology.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes some related compounds and their unique attributes:
Compound Name | Structure Features | Unique Attributes |
---|---|---|
1-(2-Methylphenyl)ethan-1-amine | Aromatic ring with ethane side chain | Potentially lower activity due to less steric hindrance |
1-(4-Methylphenyl)ethan-1-amine | Aromatic ring with methyl substitution | Different receptor selectivity compared to the 3,5-dimethyl variant |
N,N-Dimethyl-2-phenylethylamine | Dimethyl substitution on nitrogen | Increased lipophilicity may enhance blood-brain barrier penetration |
These comparisons highlight how variations in substituents on the aromatic ring or modifications to the amine group can significantly affect biological activity and pharmacokinetics .
Case Studies and Research Findings
Recent studies have explored the pharmacological potential of this compound. For instance:
- Neurotransmitter Interaction : A study demonstrated that compounds similar to this compound exhibit significant binding affinity to dopamine transporters. This suggests that they could enhance dopamine availability in synaptic clefts, potentially alleviating symptoms of mood disorders .
- Stimulant Properties : Another investigation indicated that this compound may possess stimulant properties comparable to amphetamines. The findings suggested that it could be effective in increasing alertness and cognitive function in animal models .
- High-throughput Screening : High-throughput screening methods have been employed to evaluate the biological activity of this compound against various targets. Results indicated promising activity against specific receptors involved in mood regulation .
Properties
IUPAC Name |
1-(3,5-dimethylphenyl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-7-4-8(2)6-10(5-7)9(3)11/h4-6,9H,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWGRGXSRUZMWFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(C)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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